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molecular formula C7H6N2O2 B3176253 4-Hydroxy-2-aminobenzoxazol CAS No. 98549-92-9

4-Hydroxy-2-aminobenzoxazol

Cat. No. B3176253
M. Wt: 150.13 g/mol
InChI Key: LZTLRHAWJHOHON-UHFFFAOYSA-N
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Patent
US06992083B2

Procedure details

To a stirred solution of 30 g (193 mmol) 2-nitroresorcinol in 900 ml methanol was added 2.00 g 10% palladium on charcoal, and the mixture was then stirred for 18 h at room temperature under an atmosphere of hydrogen. The mixture was then filtered and the filtrate, which contained 2-aminoresorcinol, added dropwise to a stirred solution of 22.5 g (213 mmol) cyanogen bromide in 230 ml methanol and 100 ml water. Stirring was continued for 2 h at room temperature, and then the mixture was concentrated in vacuo. To the residue was added aqueous sodium bicarbonate solution, and the mixture was extracted three times with ethyl acetate. The combined organic phases were washed with saturated brine, dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (ethyl acetate) followed by trituration in ether afforded 27.0 g (93%) 2-amino-benzooxazol-4-ol as a beige crystalline solid. EI-MS m/e (%): 150 (M+, 100), 107 (28).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])([O-])=O.[N:12]#[C:13]Br>CO.[Pd].O>[NH2:12][C:13]1[O:6][C:5]2[C:4](=[C:10]([OH:11])[CH:9]=[CH:8][CH:7]=2)[N:1]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O)C=CC=C1O
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
N#CBr
Name
Quantity
230 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 18 h at room temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 h at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1OC=2C(N1)=C(C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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